3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride
Description
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride is a piperidine derivative functionalized with a methoxyethoxyethoxy methyl side chain. This polyether substituent enhances hydrophilicity and solubility in polar solvents, distinguishing it from more lipophilic piperidine analogs . While direct physicochemical data for this compound are absent in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as an intermediate or solubility-enhancing moiety in drug formulations (e.g., Aftobetin Hydrochloride, which employs a similar polyether chain) .
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-13-5-6-14-7-8-15-10-11-3-2-4-12-9-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHRPBGDVKMLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-43-2 | |
| Record name | Piperidine, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for potential therapeutic uses and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Hydrochloride Derivatives
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Notable Properties | References |
|---|---|---|---|---|---|
| 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride | C₁₃H₂₆ClNO₄* | ~307.8 (est.) | Methoxyethoxyethoxy methyl chain | High polarity, enhanced water solubility (inferred) | [19], [22] |
| 3-((1-(Furan-2-yl)ethoxy)methyl)piperidine hydrochloride | C₁₂H₂₀ClNO₂ | 245.75 | Furan-containing ethoxy methyl group | Moderate lipophilicity; heterocyclic moiety may confer metabolic stability | [14] |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride | C₁₅H₂₀Cl₃NO | 336.69 | Chlorinated aromatic phenoxy group | High lipophilicity; potential for CNS penetration | [15] |
| 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride | C₁₄H₂₂ClNO | 259.79 | Methoxy-methyl benzyl group | Balanced lipophilicity; aromatic interactions in receptor binding | [20] |
| 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride | C₉H₂₂Cl₂N₂O₂ | 267.20 | Piperazine core with methoxyethoxyethyl chain | Enhanced solubility; dihydrochloride salt improves crystallinity | [19] |
*Estimated based on structural analogs.
Key Observations:
- Solubility: The target compound’s polyether chain likely confers superior aqueous solubility compared to analogs with aromatic (e.g., phenoxy, benzyl) or heterocyclic substituents .
- Synthetic Accessibility: Etherification reactions (e.g., nucleophilic substitution with methoxyethylamine, as in ) are common for introducing polyether chains, whereas halogenated analogs may require hazardous reagents .
Pharmacological and Toxicological Profiles
- Anti-inflammatory Potential: While Tinoridine Hydrochloride () demonstrates anti-inflammatory activity via a thienopyridine scaffold, the target compound’s polyether chain may reduce cytotoxicity compared to halogenated analogs (e.g., ) .
- Safety: Piperidine derivatives with aromatic substituents (e.g., 3-[2-(2,4-dichlorophenoxy)ethyl]-piperidine) may pose higher acute toxicity risks due to bioaccumulation, whereas polar ether chains (as in the target compound) are generally associated with lower tissue retention .
- Regulatory Status: Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride () lack comprehensive ecological or chronic toxicity data, highlighting a common gap in piperidine derivative safety assessments .
Biological Activity
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H24ClNO3
- Molecular Weight : 251.77 g/mol
- Functional Groups : Piperidine ring, ether groups
The unique piperidine structure, combined with the methoxyethoxy substituents, enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and biochemical reactions. It has been shown to modulate enzyme activity, which can lead to alterations in cellular metabolism and signaling pathways.
- Receptor Binding : It may interact with specific receptors, affecting cellular signaling processes that regulate functions such as cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Similar piperidine derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in developing new antitubercular agents. Minimum inhibitory concentration (MIC) values for related compounds range from 0.5 to 4 μg/mL against resistant strains.
- Anticancer Effects : In vitro studies using MTT assays have shown that piperidine derivatives can influence cell viability, indicating their potential role in cancer therapy development. These compounds may inhibit cancer cell growth by modulating signaling pathways associated with cell survival and proliferation.
- Neurological Impact : Some studies have suggested that piperidine derivatives exhibit antidepressant-like effects comparable to established medications such as viloxazine. This is evidenced by their ability to influence neurotransmitter reuptake mechanisms in synaptic models .
Case Studies and Research Findings
Several key studies have explored the biological effects of this compound and related compounds:
Dosage and Temporal Effects
The effects of this compound vary significantly with dosage:
- Low Doses : May enhance enzyme activity and improve cellular function.
- High Doses : Could lead to toxic effects, including enzyme inhibition and disruption of cellular processes.
Temporal stability studies indicate that while the compound remains stable under certain conditions, degradation over time can alter its biochemical activity, necessitating careful consideration in experimental designs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
